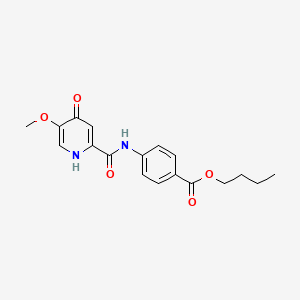![molecular formula C20H22FNO3 B6561628 2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091074-16-6](/img/structure/B6561628.png)
2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, also known as FOPMA, is an organic compound with a wide range of uses in scientific research. FOPMA is a member of the phenoxyacetamide family of compounds and has found many applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a tool to study the structure and function of proteins, as well as to study enzyme kinetics. This compound has also been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action.
作用機序
2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been shown to interact with proteins in a variety of ways. It has been shown to bind to proteins, as well as to inhibit the activity of enzymes. This compound has also been shown to act as an agonist or antagonist of certain receptors, depending on the receptor type.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. This compound has also been shown to alter the activity of certain receptors, as well as to act as an agonist or antagonist of certain receptors.
実験室実験の利点と制限
2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be isolated in pure form. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is relatively insoluble in water and some organic solvents, making it difficult to use in certain experiments. In addition, it can be toxic in high concentrations, so it must be handled with care.
将来の方向性
There are several potential future directions for 2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide research. It could be used to study the structure and function of proteins, as well as to study enzyme kinetics. It could also be used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. Additionally, it could be used to study the effects of environmental toxins on the body, as well as to study the mechanisms of action of certain drugs. Finally, this compound could be used to study the effects of certain dietary supplements on the body, as well as to study the mechanisms of action of certain dietary supplements.
合成法
2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde and 4-phenyloxan-4-ylmethyl acetate in the presence of a base. The reaction is carried out in an aqueous medium and proceeds via a nucleophilic addition-elimination mechanism. The reaction produces a mixture of the desired product, this compound, and a byproduct, 4-fluorophenol. The product can be isolated by column chromatography and recrystallization.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFRTEDCXYGTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![2-chloro-6-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561592.png)
![2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561596.png)
![2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6561599.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561624.png)
![2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6561641.png)
![3-(2-chlorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6561643.png)
